molecular formula C15H17N3 B6445692 N-benzyl-6-cyclopropyl-N-methylpyrimidin-4-amine CAS No. 2549020-75-7

N-benzyl-6-cyclopropyl-N-methylpyrimidin-4-amine

Cat. No.: B6445692
CAS No.: 2549020-75-7
M. Wt: 239.32 g/mol
InChI Key: ZQUIQBITGMYNOY-UHFFFAOYSA-N
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Description

N-benzyl-6-cyclopropyl-N-methylpyrimidin-4-amine is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are six-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of a benzyl group, a cyclopropyl group, and a methyl group attached to the pyrimidine ring. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-6-cyclopropyl-N-methylpyrimidin-4-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-6-cyclopropyl-N-methylpyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-benzyl-6-cyclopropyl-N-methylpyrimidin-4-one, while reduction may produce this compound derivatives with altered functional groups .

Scientific Research Applications

N-benzyl-6-cyclopropyl-N-methylpyrimidin-4-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-benzyl-6-cyclopropyl-N-methylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-6-cyclopropyl-N-methylpyrimidin-4-amine is unique due to the presence of all three substituents (benzyl, cyclopropyl, and methyl) on the pyrimidine ring. This unique combination of substituents may confer distinct biological activities and chemical properties, making it a valuable compound for research and development .

Properties

IUPAC Name

N-benzyl-6-cyclopropyl-N-methylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3/c1-18(10-12-5-3-2-4-6-12)15-9-14(13-7-8-13)16-11-17-15/h2-6,9,11,13H,7-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQUIQBITGMYNOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C2=NC=NC(=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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